molecular formula C9H9NO5 B14709241 Ethyl 3-nitrophenyl carbonate CAS No. 22719-89-7

Ethyl 3-nitrophenyl carbonate

Cat. No.: B14709241
CAS No.: 22719-89-7
M. Wt: 211.17 g/mol
InChI Key: YIGVFWSKHJXUEU-UHFFFAOYSA-N
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Description

Ethyl 3-nitrophenyl carbonate is an organic compound with the molecular formula C₉H₉NO₅ It is a derivative of carbonic acid and is characterized by the presence of an ethyl group and a nitrophenyl group attached to the carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrophenyl carbonate can be synthesized through the reaction of 3-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or distillation to obtain a high-purity product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted phenyl carbonates.

    Reduction: The major product is ethyl 3-aminophenyl carbonate.

Scientific Research Applications

Ethyl 3-nitrophenyl carbonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industrial Applications: The compound can be utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-nitrophenyl carbonate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

  • Ethyl 4-nitrophenyl carbonate
  • Methyl 3-nitrophenyl carbonate
  • Ethyl 3-aminophenyl carbonate

Comparison: this compound is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions. Compared to ethyl 4-nitrophenyl carbonate, the 3-nitro derivative may exhibit different steric and electronic properties, affecting its behavior in chemical reactions and biological systems.

Properties

CAS No.

22719-89-7

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl (3-nitrophenyl) carbonate

InChI

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3

InChI Key

YIGVFWSKHJXUEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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